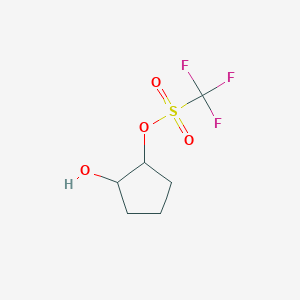
2-Hydroxycyclopentyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxycyclopentyl trifluoromethanesulfonate is an organic compound characterized by the presence of a cyclopentane ring substituted with a hydroxy group and a trifluoromethanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxycyclopentyl trifluoromethanesulfonate typically involves the reaction of cyclopentanol with trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride or trifluoromethanesulfonic acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxycyclopentyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines.
Oxidation Reactions: Oxidizing agents such as chromium trioxide in acetic acid or potassium permanganate in aqueous solution are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted cyclopentyl derivatives depending on the nucleophile used.
Oxidation Reactions: Products include cyclopentanone derivatives
Scientific Research Applications
2-Hydroxycyclopentyl trifluoromethanesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxycyclopentyl trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group is a strong electron-withdrawing group, which can influence the reactivity of the compound. This property is exploited in various chemical reactions where the compound acts as an electrophile or a leaving group .
Comparison with Similar Compounds
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate: This compound also contains a trifluoromethanesulfonate group but differs in the presence of a trimethylsilyl group instead of a hydroxy group.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: This compound has a trifluoromethanesulfonate group attached to a trifluoroethyl group.
Uniqueness: 2-Hydroxycyclopentyl trifluoromethanesulfonate is unique due to the presence of both a hydroxy group and a trifluoromethanesulfonate group on a cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
335157-24-9 |
|---|---|
Molecular Formula |
C6H9F3O4S |
Molecular Weight |
234.20 g/mol |
IUPAC Name |
(2-hydroxycyclopentyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C6H9F3O4S/c7-6(8,9)14(11,12)13-5-3-1-2-4(5)10/h4-5,10H,1-3H2 |
InChI Key |
ODMPHPIOLUZIPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)OS(=O)(=O)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















